molecular formula C4HBr2F3N2 B1589548 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole CAS No. 81654-02-6

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole

Cat. No.: B1589548
CAS No.: 81654-02-6
M. Wt: 293.87 g/mol
InChI Key: JOTAIPGEZUZEEJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound characterized by the presence of bromine and trifluoromethyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole typically involves the bromination of 5-(trifluoromethyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form imidazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the imidazole ring.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide salts are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are used in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for the treatment of various diseases.

    Material Science: It is utilized in the development of advanced materials such as polymers, liquid crystals, and organic semiconductors.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical architectures.

    Biological Research: It is employed in the study of enzyme inhibitors, receptor ligands, and other bioactive compounds.

Mechanism of Action

The mechanism of action of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-1H-imidazole: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.

    5-(Trifluoromethyl)-1H-imidazole: Lacks the bromine atoms, affecting its ability to participate in substitution and coupling reactions.

    2-Bromo-5-(trifluoromethyl)-1H-imidazole: Contains only one bromine atom, which may influence its reactivity and applications.

Uniqueness

2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile functionalization and the potential to develop novel compounds with specific desired properties.

Properties

IUPAC Name

2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2F3N2/c5-2-1(4(7,8)9)10-3(6)11-2/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTAIPGEZUZEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442231
Record name 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81654-02-6
Record name 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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